ethyl (2-ethylhexyl)carbamate

Toxicology Hepatocarcinogenesis Carbamate safety assessment

Ethyl (2-ethylhexyl)carbamate, systematically named 2-ethylhexyl carbamate or carbamic acid 2-ethylhexyl ester (CAS 4248-21-9), is a branched-chain aliphatic carbamate ester with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol. It is synthesized via esterification of 2-ethylhexanol with carbamic acid or its derivatives, yielding a compound with a predicted boiling point of approximately 269.6 °C at 760 mmHg, an estimated density of 0.92 g/cm³, and a melting point of 61 °C.

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
Cat. No. B4028255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2-ethylhexyl)carbamate
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESCCCCC(CC)CNC(=O)OCC
InChIInChI=1S/C11H23NO2/c1-4-7-8-10(5-2)9-12-11(13)14-6-3/h10H,4-9H2,1-3H3,(H,12,13)
InChIKeyIZQLXUAFAGUBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (2-ethylhexyl)carbamate (2-Ethylhexyl Carbamate, CAS 4248-21-9): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


Ethyl (2-ethylhexyl)carbamate, systematically named 2-ethylhexyl carbamate or carbamic acid 2-ethylhexyl ester (CAS 4248-21-9), is a branched-chain aliphatic carbamate ester with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol [1]. It is synthesized via esterification of 2-ethylhexanol with carbamic acid or its derivatives, yielding a compound with a predicted boiling point of approximately 269.6 °C at 760 mmHg, an estimated density of 0.92 g/cm³, and a melting point of 61 °C . The 2-ethylhexyl substituent confers pronounced lipophilicity (logP ~2.81–3.8 by various estimation methods) compared to the parent ethyl carbamate (logP −0.15), fundamentally altering its solubility, metabolic handling, and toxicological profile relative to linear or lower-alkyl carbamate analogs [2].

Why Ethyl (2-ethylhexyl)carbamate Cannot Be Interchanged with Linear or Lower-Alkyl Carbamate Analogs: Structural Basis for Differentiated Biological and Industrial Behavior


Alkyl carbamates are not a functionally interchangeable class. The branched 2-ethylhexyl substituent alters three critical properties that preclude simple substitution with linear analogs such as ethyl carbamate, n-butyl carbamate, or n-octyl carbamate: (i) tumor promotion activity in rat liver is qualitatively absent for ethylhexyl carbamate while present for methyl, ethyl, propyl, and hydroxypropyl carbamates [1]; (ii) the ~3-order-of-magnitude increase in logP relative to ethyl carbamate redirects metabolic fate from hydrolysis-dominated clearance toward cytochrome P450-mediated ω-1 oxidation [2][3]; and (iii) the branched architecture enables covalent incorporation into isocyanate-cured polymer networks as a non-migrating internal plasticizer—a property unattainable with linear carbamate esters [4]. These differentiation dimensions mean that procurement decisions predicated on assumed class-level equivalence risk selecting a compound with fundamentally divergent toxicological, metabolic, or materials-performance behavior.

Quantitative Differentiation Evidence for Ethyl (2-ethylhexyl)carbamate Versus Closest Alkyl Carbamate Analogs


Tumor Promotion Activity: Ethylhexyl Carbamate Is the Only Alkyl Carbamate That Does Not Increase Hepatic Preneoplastic Foci Number in the Rat Liver Initiation-Promotion Model

In a direct head-to-head comparison of five alkyl carbamates (methyl, ethyl, propyl, hydroxypropyl, and ethylhexyl) using the diethylnitrosamine-initiated rat liver promotion assay, ethylhexyl carbamate was the sole compound that did not increase the number of γ-glutamyltranspeptidase (GGT)-positive foci per cm³ or per liver. All four comparator carbamates significantly elevated both foci number parameters [1]. The assay employed male Sprague-Dawley rats initiated with 80 mmol/kg diethylnitrosamine 18 h post-partial hepatectomy, followed by carbamate administration at 1/10 or 1/20 the LD₅₀, 5 days per week for 10 weeks [1]. This selective lack of tumor promotion activity is a qualitative differentiator, not merely a potency difference.

Toxicology Hepatocarcinogenesis Carbamate safety assessment

Lipophilicity-Driven Metabolic Fate: 2-Ethylhexyl Carbamate Partitions into Cytochrome P450-Mediated Oxidation While Ethyl Carbamate Is Cleared Primarily by Hydrolysis

The homologous series of n-alkyl carbamates (C₂–C₁₀) exhibits a lipophilicity-dependent metabolic switch. Ethyl carbamate (logP −0.15) undergoes predominantly hydrolytic clearance, whereas carbamates with logP > ~2.0 are metabolized primarily via cytochrome P450-mediated ω-1 oxidation, producing both hydroxylated and keto metabolites [1][2]. 2-Ethylhexyl carbamate, with an estimated logP of 2.81–3.8 [3], falls decisively into the oxidation-dominant metabolic class, producing type I difference spectra upon CYP450 binding—unlike ethyl and propyl carbamates, which do not produce type I binding spectra at all [1]. The binding affinity (1/Kₛ) of alkyl carbamates for CYP450 is directly dependent upon lipophilicity [1]. In vivo pharmacokinetic studies confirm that with increasing lipophilicity, urinary ω-1 oxidation products increase while hydrolysis products decrease [2].

Drug metabolism Cytochrome P450 Carbamate pharmacokinetics

Plasticizer Migration Resistance: Branched 2-Ethylhexyl Carbamate Esters Covalently Integrate into Isocyanate-Cured Polymer Networks Unlike Conventional Phthalate or Adipate Plasticizers

US Patent 4,482,407 discloses N-octyl(2-ethylhexyl)urethane—a branched, saturated carbamic acid ester containing the 2-ethylhexyl moiety—as an internal plasticizer for isocyanate-cured solid propellant compositions [1]. The patent explicitly teaches that conventional plasticizers (dibutylphthalate, dioctyl adipate, triacetin) migrate out of the propellant binder matrix during storage, causing degradation of mechanical properties and compromising shelf-life [1]. The branched carbamate ester, by contrast, contains a reactive carbamate functional group that links covalently to the isocyanate-cured binder network, rendering it unable to migrate or evaporate [1]. This is not merely an incremental improvement in migration rate but a mechanistic switch from physical plasticization (reversible, diffusion-limited) to chemical incorporation (irreversible, network-bound). The patent also notes that even high-molecular-weight polymeric plasticizers (e.g., polybutadiene, MW ~3000) failed to prevent migration, highlighting that molecular architecture—specifically the branched carbamate structure—rather than molecular size is the critical determinant [1].

Solid propellant Plasticizer migration Polymer chemistry Carbamate ester

Physicochemical Property Differentiation: Boiling Point, Lipophilicity, and Solubility Profile Distinguish 2-Ethylhexyl Carbamate from Linear and Lower-Alkyl Carbamate Analogs

The branched 2-ethylhexyl substituent produces substantial shifts in key physicochemical parameters relative to linear alkyl carbamates. 2-Ethylhexyl carbamate exhibits a predicted boiling point of approximately 269.6 °C at 760 mmHg (estimated 247–270 °C range across sources) compared to 182–185 °C for ethyl carbamate—an increase of approximately 85 °C [1]. The molecular weight of 173.25 g/mol is approximately double that of ethyl carbamate (89.09 g/mol) . LogP increases from −0.15 (ethyl carbamate) to approximately 2.81 (2-ethylhexyl carbamate), corresponding to a >500-fold difference in octanol-water partition coefficient . Concomitantly, water solubility decreases dramatically: ethyl carbamate is miscible with water at ~480 mg/mL, whereas 2-ethylhexyl carbamate is predicted to have low aqueous solubility and preferential solubility in organic solvents such as ethanol, ether, and benzene . The melting point of 2-ethylhexyl carbamate (61 °C) is notably higher than that of ethyl carbamate (46–50 °C), a property relevant to solid-state handling and formulation .

Physicochemical properties Formulation science Separation chemistry

Evidence-Anchored Application Scenarios Where Ethyl (2-ethylhexyl)carbamate Provides Verifiable Selection Advantage Over Analog Carbamates


Chronic Toxicology and Carcinogenicity Studies Requiring a Tumor-Promotion-Negative Alkyl Carbamate Control

In rodent liver initiation-promotion protocols designed to evaluate novel chemical entities for tumor-promoting activity, ethylhexyl carbamate serves as a uniquely suitable negative-control carbamate. Unlike methyl, ethyl, propyl, and hydroxypropyl carbamates—all of which demonstrably increase GGT-positive hepatic foci number—ethylhexyl carbamate does not promote preneoplastic lesions in the diethylnitrosamine-initiated rat liver model [1]. This property allows researchers to include a carbamate-class control without introducing the confounding variable of tumor promotion, enabling cleaner interpretation of structure-activity relationships within carbamate series or when carbamates are used as formulation excipients in long-term bioassays.

Solid Propellant and Isocyanate-Cured Composite Formulations Requiring Non-Migrating Internal Plasticizers

For manufacturers of composite solid propellants, high-performance polyurethane coatings, or isocyanate-cured sealants where plasticizer migration during storage compromises mechanical integrity, ballistic properties, or liner-bond reliability, branched 2-ethylhexyl carbamate esters offer a mechanistically distinct solution. The carbamate functional group covalently incorporates into the isocyanate-cured binder network during the curing reaction, eliminating the physical migration that plagues conventional plasticizers (phthalates, adipates, triacetin) and even high-molecular-weight polymeric alternatives [2]. This translates directly to extended shelf-life and maintained mechanical specifications over multi-year storage periods—a critical requirement in aerospace and defense applications.

Pharmacokinetic and Drug Metabolism Studies Investigating Lipophilicity-Dependent Clearance Pathway Partitioning

The approximately 1000-fold difference in octanol-water partition coefficient between 2-ethylhexyl carbamate (logP ~2.81) and ethyl carbamate (logP −0.15) makes the former an ideal probe molecule for investigating lipophilicity-driven metabolic switching in hepatocyte or in vivo models [3][4]. While ethyl carbamate is cleared predominantly via ester hydrolysis and produces no type I CYP450 binding spectrum, 2-ethylhexyl carbamate partitions into CYP450-mediated ω-1 oxidation pathways, generating both hydroxylated and keto metabolites [3]. This metabolic dichotomy within a single carbamate scaffold enables controlled studies of how alkyl chain architecture modulates clearance mechanism, metabolite profile, and potential for metabolic drug-drug interactions—without changing the core carbamate pharmacophore.

Organic Synthesis and Polymer Chemistry Requiring a Lipophilic, Branched Carbamate Building Block with Higher Thermal Processing Tolerance

The elevated boiling point (~269 °C vs. 182–185 °C for ethyl carbamate) and enhanced organic-solvent solubility of 2-ethylhexyl carbamate make it preferable over linear lower-alkyl carbamates in synthetic applications requiring higher reaction temperatures or non-aqueous reaction media [5]. In multistep organic syntheses where the carbamate serves as a protected amine intermediate, the branched 2-ethylhexyl group provides steric modulation of deprotection kinetics distinct from linear alkyl carbamates. In polymer chemistry, the compound can function as a monomer or reactive plasticizer whose branched architecture modifies polymer free volume and flexibility differently than linear-chain analogs—a property exploitable in tailoring thermomechanical characteristics of polyurethane and related materials.

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